N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methylphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methylphenyl)oxalamide, commonly known as BPO-27, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPO-27 is a potent and selective inhibitor of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders.
作用机制
BPO-27 acts as a competitive antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. By blocking the binding of dopamine to this receptor, BPO-27 reduces the rewarding effects of drugs of abuse and other addictive stimuli. Additionally, BPO-27 has been shown to modulate the activity of other neurotransmitter systems such as glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
BPO-27 has been shown to have a high affinity and selectivity for the dopamine D3 receptor, with minimal off-target effects on other dopamine receptor subtypes. In animal studies, BPO-27 has been shown to reduce drug-seeking behavior and relapse in various addiction models, without producing significant side effects. BPO-27 has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease.
实验室实验的优点和局限性
BPO-27 is a valuable tool for studying the role of the dopamine D3 receptor in various neurological and psychiatric disorders. Its high affinity and selectivity for this receptor make it a useful pharmacological agent for investigating the underlying mechanisms of addiction and other related disorders. However, the limited availability and high cost of BPO-27 may pose a challenge for some research laboratories.
未来方向
There are several future directions for research on BPO-27. One potential avenue is to investigate its therapeutic potential in other neurological and psychiatric disorders such as depression and anxiety. Another direction is to explore the use of BPO-27 in combination with other pharmacological agents for the treatment of addiction and other related disorders. Additionally, further studies are needed to elucidate the long-term effects and safety profile of BPO-27 in humans.
合成方法
BPO-27 can be synthesized using a multi-step process that involves the coupling of two key intermediates, namely, 1-benzylpiperidine-4-carboxaldehyde and 5-chloro-2-methylphenyl isocyanate, followed by oxalamide formation. The final product can be purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
BPO-27 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. The dopamine D3 receptor is known to play a crucial role in the regulation of reward and motivation, and its dysfunction has been linked to various addictive behaviors. BPO-27 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as an anti-addiction medication.
属性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(5-chloro-2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-16-7-8-19(23)13-20(16)25-22(28)21(27)24-14-17-9-11-26(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQBVTHBFMDQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。